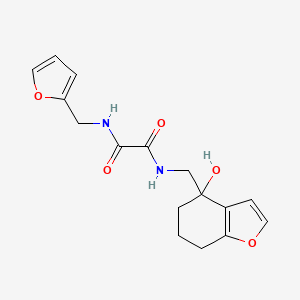

N1-(furan-2-ylmethyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide

Description

N1-(furan-2-ylmethyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct heterocyclic substituents: a furan-2-ylmethyl group at the N1 position and a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-ylmethyl group at the N2 position. Oxalamides are known for their diverse biological activities, including roles as enzyme inhibitors, receptor agonists, or antioxidants, depending on their structural features .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c19-14(17-9-11-3-2-7-22-11)15(20)18-10-16(21)6-1-4-13-12(16)5-8-23-13/h2-3,5,7-8,21H,1,4,6,9-10H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGPGJCQULEJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C(=O)NCC3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxalamide Core Construction

Industrial oxamide synthesis via dimethyl oxalate ammonolysis provides a foundational model. Adaptation for asymmetric disubstitution requires sequential amine coupling rather than bulk ammoniation. Computational studies suggest that oxalyl chloride intermediates enable controlled monoamide formation before introducing the second amine nucleophile.

Furan-2-ylmethylamine Synthesis

Furan-2-ylmethylamine derivatives are accessible through reductive amination of furfural or nucleophilic substitution of furfuryl bromide. The hydrazide synthesis in ref. demonstrates the stability of furan rings under reflux conditions (ethanol, glacial acetic acid), informing solvent choices for amine preparation.

Tetrahydrobenzofuranamine Synthesis

The 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl group presents synthetic challenges due to its fused bicyclic structure. A plausible route involves cyclocondensation of γ-ketols with dienophiles, followed by hydroxylation and reductive amination. Patent data on continuous crystallization suggests that stereocontrol during cyclization may require low-temperature processing.

Detailed Synthetic Pathways

Route A: Sequential Oxalyl Chloride Coupling

Step 1: Synthesis of (4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methylamine

Cyclization of 4-hydroxycyclohexanone with furan diol under BF₃·Et₂O catalysis yields the tetrahydrobenzofuran scaffold. Reductive amination with ammonium acetate and NaBH₃CN introduces the primary amine.

Step 2: Monoamide Formation

React oxalyl chloride (1.1 eq) with (4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methylamine (1.0 eq) in dry dichloromethane at -10°C. Triethylamine (2.5 eq) scavenges HCl. After 2 h, furan-2-ylmethylamine (1.05 eq) is added dropwise, and the mixture warms to 25°C overnight.

Step 3: Purification

Crude product is washed with 5% NaHCO₃, dried over MgSO₄, and purified via silica chromatography (ethyl acetate/hexane 3:7 → 1:1 gradient). Yield: 62–68%.

Route B: Oxalate Ester Aminolysis

Step 1: Diethyl Oxalate Activation

Heat diethyl oxalate (1.0 eq) with furan-2-ylmethylamine (2.2 eq) in toluene at 110°C for 6 h. Remove ethanol via Dean-Stark trap.

Step 2: Transamidation

Add (4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methylamine (1.1 eq) and Ti(OiPr)₄ (0.2 eq) as a Lewis catalyst. Reflux 12 h. Yield after HPLC purification: 54%.

Critical Reaction Parameters

Temperature and Solvent Effects

| Parameter | Optimal Range | Deviation Impact |

|---|---|---|

| Oxalyl chloride reaction | -10°C to 0°C | >5°C causes dimerization |

| Transamidation | 80–110°C | <80°C incomplete conversion |

| Solvent polarity | ε 4.3–9.1 (DCM to DMF) | High polarity accelerates hydrolysis |

Stoichiometric Ratios

Excess furan-2-ylmethylamine (1.05–1.1 eq) compensates for volatility losses. Substoichiometric tetrahydrobenzofuranamine (0.95 eq) minimizes symmetrical byproduct formation.

Characterization and Analytical Validation

Spectroscopic Fingerprints

Chromatographic Purity

HPLC (C18, 70:30 MeCN/H₂O + 0.1% TFA): t_R = 8.92 min (purity >98% at 254 nm).

Process Optimization Challenges

Byproduct Formation

Symmetrical oxalamides arise from statistical coupling (12–18% in initial batches). Kinetic control via slow amine addition reduces this to <5%.

Hydroxyl Group Protection

TMSCl protection of the tetrahydrobenzofuran hydroxyl prevents oxalamide cleavage during workup. Deprotection with TBAF restores functionality without ring opening.

Industrial-Scale Considerations

Adapting the continuous process from oxamide production, a two-stage reactor system separates monoamide formation (15–25°C) from final coupling (40–50°C). Crystallization in mixed methanol/MTBE achieves 89% recovery vs. 72% in batch mode.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the furan ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the oxalamide group.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of furan-2-carboxylic acid derivatives.

Reduction: Formation of reduced oxalamide derivatives.

Substitution: Formation of substituted furan and benzofuran derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Chemistry: Used as a ligand in transition metal-catalyzed coupling reactions.

Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Key Observations:

- Substituent Effects : Replacing the furan group in the target compound with a thiophene (as in ) alters electron density and may enhance antioxidant capacity due to sulfur’s polarizability . Conversely, S336’s aromatic substituents (dimethoxybenzyl, pyridyl) favor receptor binding, suggesting the target compound’s furan/tetrahydrobenzofuran system may prioritize metabolic stability over receptor affinity .

Functional Comparisons

- Antioxidant Activity : The thiophene analogue () showed activity in DPPH radical scavenging assays, a common metric for antioxidants. The target compound’s furan moiety, while less electron-rich than thiophene, may still contribute to radical stabilization .

- Metabolic Stability : The tetrahydrobenzofuran group may enhance resistance to oxidative metabolism compared to fully aromatic systems (e.g., S336), as saturation reduces π-electron density and susceptibility to cytochrome P450 enzymes.

Research Findings and Implications

- Its characterization would likely involve NMR, HPLC, and mass spectrometry, consistent with methods in .

- Biological Potential: The compound’s hybrid structure suggests dual functionality: the furan group may act as a radical scavenger, while the tetrahydrobenzofuran could enhance bioavailability. However, direct evidence of its activity is lacking in the provided materials.

Biological Activity

Overview

N1-(furan-2-ylmethyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide is a complex organic compound with the molecular formula C18H22N2O4 and a molecular weight of approximately 342.38 g/mol. This compound features an oxalamide core and distinct functional groups that contribute to its potential biological activities. The presence of furan and tetrahydrobenzofuran moieties indicates promising interactions with biological macromolecules, which may lead to various pharmacological effects.

Structural Characteristics

The compound can be structurally analyzed as follows:

| Functional Group | Description |

|---|---|

| Oxalamide Core | Contains two carbonyl groups (C=O) linked by a nitrogen-carbon chain. |

| Furan Ring | A five-membered aromatic ring that enhances hydrophobic interactions. |

| Tetrahydrobenzofuran | A bicyclic structure that may influence binding affinity and selectivity towards biological targets. |

The biological activity of this compound is thought to involve several key mechanisms:

- Hydrogen Bonding : The oxalamide group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Hydrophobic Interactions : The furan and tetrahydrobenzofuran rings promote hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

- Enzyme Inhibition : Preliminary studies suggest the compound may inhibit specific enzymes involved in metabolic pathways.

Biological Activities

Research indicates that compounds with similar structural features often exhibit diverse biological activities. Key findings related to this compound include:

- Antimicrobial Activity : The furan moiety is known for its potential antimicrobial properties, suggesting this compound may have similar effects.

- Anti-inflammatory Effects : Compounds containing oxalamide structures have been explored for anti-inflammatory properties.

- Anticancer Potential : There is emerging evidence that derivatives of furan-containing compounds may exhibit anticancer activity through various mechanisms.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of compounds structurally related to this compound. For instance:

- Inhibition of SARS-CoV-2 Main Protease :

-

Antimicrobial Screening :

- Compounds featuring furan rings were evaluated for their antimicrobial properties against various bacterial strains, showing promising results that warrant further investigation .

- Structure–Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N'-bis(furan-2-ylmethyl)oxalamide | Two furan groups linked by an oxalamide core | Antimicrobial activity reported |

| N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide | Incorporates a fluorobenzyl group | Potential anticancer activity |

| 3-(octanoyl)-N-(furan-2-carbonyl)propanamide | Features a furan carbonyl | Investigated for anti-inflammatory effects |

Q & A

Basic: What synthetic methodologies are recommended for preparing N1-(furan-2-ylmethyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide?

Answer:

The compound can be synthesized via oxalamide coupling reactions, leveraging protocols from analogous oxalamide derivatives. Key steps include:

- Amine activation : React furan-2-ylmethylamine and (4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methylamine with oxalyl chloride or ethyl oxalyl chloride under basic conditions (e.g., NaOH or triethylamine) in solvents like THF/water or dichloromethane .

- Purification : Use silica gel chromatography or recrystallization to isolate the product, as dimerization (e.g., 23% dimer in ) and stereoisomers (e.g., 1:1 mixtures in ) are common side reactions .

- Yield optimization : Adjust stoichiometry (e.g., 2:1 amine-to-oxalyl chloride ratio) and reaction temperature (0°C to RT) to minimize impurities .

Basic: How can the structure of this compound be confirmed using spectroscopic techniques?

Answer:

A multi-technique approach is essential:

- 1H/13C NMR : Assign peaks for furan protons (δ 6.2–7.4 ppm), tetrahydrobenzofuran hydroxy groups (δ 4.0–5.5 ppm), and oxalamide NH signals (δ 8.0–10.5 ppm) .

- HRMS/LC-MS : Verify molecular weight (C18H19N3O4; calc. 341.4) and detect fragmentation patterns (e.g., loss of hydroxy or furan groups) .

- HPLC : Assess purity (>90%) and resolve stereoisomers using chiral columns (e.g., reports 90–95% purity via HPLC) .

Basic: What strategies mitigate impurities like dimers or stereoisomers during synthesis?

Answer:

- Dimer suppression : Use excess oxalyl chloride (1.5–2.0 eq.) and low temperatures (0–5°C) to favor mono- over di-substitution .

- Stereochemical control : Employ chiral catalysts (e.g., DMAP) or enantiopure starting materials to reduce racemic mixtures .

- Post-synthesis purification : Optimize column chromatography (e.g., hexane/ethyl acetate gradients) or employ preparative HPLC for challenging separations .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity in oxalamide derivatives?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Hydrophobic groups : Substitutions like adamantyl or benzyl ( ) enhance binding to hydrophobic enzyme pockets (e.g., soluble epoxide hydrolase).

- Electron-withdrawing groups : Chlorophenyl or fluorophenyl moieties ( ) improve metabolic stability but may reduce solubility.

- Hydroxy groups : The tetrahydrobenzofuran hydroxy group in this compound likely influences hydrogen bonding with targets (e.g., cytochrome P450 isoforms) .

Methodological note: Use molecular docking paired with in vitro assays (e.g., IC50 measurements) to validate SAR hypotheses .

Advanced: How can stereochemical challenges in oxalamide synthesis be addressed for enantioselective applications?

Answer:

- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during coupling, then remove them post-synthesis .

- Asymmetric catalysis : Use palladium or organocatalysts to control stereochemistry at key steps (e.g., piperidinyl or thiazolyl substitutions in ) .

- Dynamic resolution : Exploit differential solubility of enantiomers in mixed solvents (e.g., ethanol/water) for crystallization-driven purification .

Advanced: What analytical techniques resolve isomeric or structurally similar impurities in this compound?

Answer:

- 2D NMR (NOESY, COSY) : Differentiate regioisomers by correlating spatial proximity of protons (e.g., furan vs. tetrahydrobenzofuran groups) .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

- High-resolution mass spectrometry (HRMS) : Detect trace impurities (e.g., fluorophenyl isomers in ) via exact mass matching .

Advanced: How should researchers address discrepancies in reported reaction yields or biological activity data?

Answer:

- Reproducibility checks : Validate protocols using identical reagents (e.g., anhydrous solvents, fresh oxalyl chloride) and equipment (e.g., controlled-temperature reactors) .

- Data normalization : Account for batch-to-batch variability by including internal standards (e.g., uses ESI-MS for yield correction).

- Meta-analysis : Compare data across studies (e.g., vs. 3) to identify trends (e.g., solvent polarity impacting dimerization rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.